molecular formula C7H4FN3O2 B1440986 4-fluoro-5-nitro-1H-indazole CAS No. 1082041-35-7

4-fluoro-5-nitro-1H-indazole

Cat. No.: B1440986
CAS No.: 1082041-35-7
M. Wt: 181.12 g/mol
InChI Key: KWAYHRXXJNBMRS-UHFFFAOYSA-N
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Description

4-fluoro-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAYHRXXJNBMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306117
Record name 1H-Indazole, 4-fluoro-5-nitro-
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Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-35-7
Record name 1H-Indazole, 4-fluoro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of 4 Fluoro 5 Nitro 1h Indazole

Synthetic Methodologies for 4-Fluoro-5-nitro-1H-indazole

The preparation of this compound and its analogs relies on a variety of synthetic strategies. These methods can be broadly categorized into those that construct the indazole ring from acyclic precursors already bearing the necessary substituents and those that involve the functionalization of a pre-formed indazole core.

Strategic Approaches to Indazole Scaffold Construction with Fluorine and Nitro Moieties

The formation of the bicyclic indazole system is the critical step in the synthesis. Several robust methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

A prominent strategy for the synthesis of nitro-substituted indazoles involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective when an electron-withdrawing group, such as a nitro group, activates the aromatic ring toward nucleophilic attack. An efficient route to 1-aryl-5-nitro-1H-indazoles has been developed using this principle. nih.govresearchgate.netmdpi.com The method begins with the condensation of an arylhydrazine with a carbonyl compound that has a fluorine atom ortho to a nitro group, such as 2-fluoro-5-nitrobenzaldehyde (B1301997) or 2'-fluoro-5'-nitroacetophenone. nih.govresearchgate.net

The resulting arylhydrazone intermediate is then deprotonated to generate a nucleophilic anion, which subsequently undergoes an intramolecular cyclization by displacing the ortho-fluorine atom. nih.govmdpi.com This SNAr ring closure is facilitated by the activating effect of the para-nitro group. nih.gov The process has been successfully adapted into a one-pot domino reaction, particularly for substrates derived from acetophenone (B1666503), affording high yields. nih.govresearchgate.net For benzaldehyde-derived substrates, a stepwise addition of reagents may be required to achieve optimal results. nih.govresearchgate.net This methodology provides a direct route to 5-nitro-1H-indazoles, where the substitution pattern of the starting materials dictates the final structure. nih.gov

Table 1: Synthesis of 1-Aryl-5-nitro-1H-indazoles via SNAr Cyclization

Carbonyl PrecursorHydrazine (B178648) ReactantProductYield (%)Reference
2'-Fluoro-5'-nitroacetophenone4-Methoxyphenylhydrazine1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole94 nih.gov
2'-Fluoro-5'-nitroacetophenone2-Methoxyphenylhydrazine1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole82 mdpi.com
2-Fluoro-5-nitrobenzaldehyde4-Methoxyphenylhydrazine1-(4-Methoxyphenyl)-5-nitro-1H-indazole74 mdpi.com
2-Fluoro-5-nitrobenzaldehyde4-Sulfamoylphenylhydrazine4-(5-Nitro-1H-indazol-1-yl)benzenesulfonamide50 mdpi.com

The copper-catalyzed intramolecular Ullmann-type reaction is another powerful tool for the synthesis of the indazole ring system, especially for preparing fluorinated derivatives. researchgate.netacs.orgnih.gov This approach offers an alternative to methods that may have safety or selectivity issues. acs.orgnih.gov A developed route for a fluorinated indazole involves a three-step sequence starting from a substituted benzene (B151609) derivative. thieme-connect.com The key steps include:

Directed Metalation and Formylation : An electronically directed lithiation ortho to a fluorine atom on the starting aryl compound, followed by trapping the resulting lithiate with a formylating agent like dimethylformamide (DMF), installs the necessary aldehyde group. acs.orgthieme-connect.com

Hydrazone Formation : The aldehyde is then condensed with a hydrazine, such as methylhydrazine, to form the corresponding hydrazone intermediate. acs.orgnih.gov

Intramolecular Ullmann Cyclization : The final and crucial step is the copper-catalyzed intramolecular C-N bond formation, which closes the ring to yield the desired 1H-indazole. researchgate.netacs.org

This strategy has been shown to be scalable and effective for producing 5-bromo-4-fluoro-1-methyl-1H-indazole. thieme-connect.com The Ullmann reaction itself, while sometimes challenging due to reactivity and thermal concerns, can be optimized using high-throughput screening to find safe and high-yielding conditions. researchgate.netacs.orgnih.gov The use of an inexpensive and relatively nontoxic copper catalyst makes this an attractive method for large-scale synthesis. acs.org

The cyclization of o-haloaryl N-sulfonylhydrazones, particularly N-tosylhydrazones, provides a versatile route to 1H-indazoles. mdpi.comresearchgate.net These reactions are typically mediated by copper catalysts, which facilitate the intramolecular C-N coupling. mdpi.comresearchgate.net Different copper sources, such as Cu(OAc)₂·H₂O and Cu₂O, have been effectively used as catalysts. mdpi.comresearchgate.net The approach using Cu(OAc)₂·H₂O can proceed at lower temperatures and with lower catalyst loading compared to some other methods. mdpi.com

The general process involves the reaction of an o-haloaryl aldehyde or ketone with a sulfonylhydrazine to form the hydrazone substrate. This substrate then undergoes a copper-catalyzed cyclization to form the indazole ring. mdpi.comevitachem.com The method is tolerant of various functional groups on the aromatic ring. researchgate.net Some protocols may also involve a thermo-induced isomerization of the hydrazone C=N double bond prior to the Cu₂O-mediated cyclization. mdpi.comresearchgate.net

A novel and efficient strategy for the synthesis of complex fluorinated heterocyclic systems involves a three-component, metal- and additive-free annulation reaction. acs.orgnih.gov This method provides a straightforward route to fluorinated pyrimido[1,2-b]indazole derivatives through the formation of two C-N bonds and one C-F bond in a single operation. acs.orgnih.gov

The key components in this reaction are:

3-Aminoindazoles : Serve as the foundational indazole building block.

Enaminones : Act as the three-carbon component for the annulation.

Selectfluor : Functions as the fluorine source for the C-F bond formation.

This transformation demonstrates excellent functional group compatibility, accommodating both aliphatic and aromatic substituents on the enaminones. acs.orgnih.gov The absence of required metals or additives is a significant advantage, aligning with principles of green chemistry and simplifying the synthesis and purification of the fluorinated heterocycles. acs.org

Introduction of Fluorine and Nitro Groups at Specific Positions

The synthesis of this compound requires the precise placement of both the fluorine and nitro substituents on the benzene portion of the indazole ring. This can be achieved either by starting with a precursor that already contains these groups in the correct orientation or by introducing them onto a pre-formed ring system through electrophilic substitution reactions.

Using Pre-functionalized Starting Materials: Many synthetic routes, such as the SNAr cyclization strategy, begin with commercially available or readily synthesized aromatic compounds where the fluoro and nitro groups are already in place. nih.govmdpi.com For instance, the synthesis of 1-aryl-5-nitroindazoles often starts from 2-fluoro-5-nitrobenzaldehyde or 2'-fluoro-5'-nitroacetophenone. nih.gov Similarly, a patented method for preparing 6-bromo-4-nitro-1H-indazole starts from a substituted aniline (B41778) that is first nitrated and then undergoes diazotization and cyclization, demonstrating the introduction of the nitro group before ring formation. google.com

Direct Functionalization of the Indazole Ring: Alternatively, the substituents can be added to the indazole core in later steps.

Nitration: The nitro group can be introduced onto a fluorinated indazole via electrophilic nitration. For example, the synthesis of 6-fluoro-5-nitro-1H-indazole has been achieved by treating 6-fluoro-1H-indazole with a nitrating agent mixture, such as sodium nitrate (B79036) in sulfuric acid, at low temperatures. chemicalbook.com

Fluorination: Direct fluorination of an indazole ring is also possible using modern electrophilic fluorinating agents. smolecule.com Reagents like N-Fluorobenzenesulfonimide (NFSI) have been used for the fluorination of 2H-indazoles, often with high regioselectivity. smolecule.com Electrophilic fluorination represents a powerful strategy for constructing chiral fluorine-containing compounds. mdpi.com A variety of N-F reagents, such as N-fluoropyridinium salts, are available for such transformations. beilstein-journals.org

Directed Fluorination Techniques

The introduction of a fluorine atom onto an indazole ring requires precise control to achieve the desired regioselectivity. While direct fluorination of the indazole core can be challenging, several methods have been developed for related heterocyclic systems that can be adapted for this purpose.

One notable approach is the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. organic-chemistry.orgnih.govacs.org Research has demonstrated that NFSI can effectively fluorinate 2H-indazoles at the C-3 position in an aqueous medium without the need for a metal catalyst. organic-chemistry.orgnih.govacs.org This method is advantageous due to its operational simplicity, use of water as an environmentally benign solvent, and broad substrate scope. organic-chemistry.orgacs.org The reaction is believed to proceed through a radical mechanism. organic-chemistry.orgnih.govacs.org While this specific method targets the C-3 position, it highlights the potential of electrophilic fluorinating agents like NFSI and Selectfluor for the synthesis of fluorinated indazoles. acs.orgmdpi.com

For the synthesis of this compound, the fluorination step would likely be part of a multi-step sequence, potentially involving an ortho-directed metalation-fluorination strategy on a pre-functionalized benzene derivative prior to the indazole ring formation. acs.orgthieme-connect.com For instance, a route could involve the directed lithiation of a suitable precursor followed by quenching with an electrophilic fluorine source. thieme-connect.com

Regioselective Nitration Procedures

The introduction of a nitro group at a specific position on the indazole ring is crucial for the synthesis of this compound. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the aromatic ring. nih.govnih.gov

For the nitration of indazoles, a mixture of nitric acid and sulfuric acid is a common reagent. The synthesis of 6-fluoro-5-nitro-1H-indazole has been achieved using sodium nitrate in sulfuric acid at low temperatures. chemicalbook.com This suggests that similar conditions could be applied to a 4-fluoro-1H-indazole precursor to introduce the nitro group at the 5-position. The fluorine atom at the 4-position would influence the regioselectivity of the electrophilic aromatic substitution, directing the incoming nitro group.

The choice of solvent can also play a critical role in determining the position of nitration. nih.gov For example, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid yields different isomers depending on whether acetic anhydride (B1165640) or trifluoroacetic acid is used as the solvent. nih.gov This highlights the importance of optimizing reaction conditions to achieve the desired 5-nitro substitution on the 4-fluoro-1H-indazole core.

Furthermore, modern methods for aromatic nitration include the use of metal salts as catalysts to enhance regioselectivity and reaction rates. scirp.orgresearchgate.net These approaches could potentially be applied to the synthesis of this compound to improve yield and selectivity.

One-Pot Synthesis Protocols for Indazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of substituted indazoles. organic-chemistry.orgmdpi.comresearchgate.netnih.gov

One such strategy involves the condensation of an appropriately substituted o-fluorobenzaldehyde with a hydrazine derivative, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. mdpi.comresearchgate.netnih.gov This approach has been successfully used to prepare 1-aryl-5-nitro-1H-indazoles. mdpi.comresearchgate.netnih.gov A similar one-pot domino process could be envisioned for the synthesis of this compound, starting from a suitably substituted 2-fluorobenzaldehyde.

Another versatile one-pot method involves a three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This method demonstrates a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org While this specific protocol yields 2H-indazoles, it showcases the potential of multi-component reactions in the efficient construction of the indazole core.

Continuous-flow synthesis has also emerged as a powerful tool for the production of 1H-indazoles, offering enhanced safety and control over reaction parameters. clockss.org The reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate (B1233558) to produce 6-bromo-4-fluoro-1H-indazole has been successfully optimized under continuous-flow conditions. clockss.org This methodology could be adapted for the large-scale synthesis of this compound.

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale production requires careful process optimization and consideration of safety and scalability. acs.orgnih.govacs.org

For the synthesis of fluorinated indazoles, challenges such as poor reactivity and thermal hazards associated with certain reactions, like the Ullmann cyclization, need to be addressed. acs.orgnih.govacs.orgresearchgate.net A combination of high-throughput screening, statistical modeling, and the use of flow chemistry can be employed to identify safe and optimal reaction conditions. acs.orgnih.govacs.orgresearchgate.net For example, in the development of a process for a 1H-indazole synthesis, these modern strategies were crucial in overcoming the difficulties associated with a copper-catalyzed intramolecular Ullmann reaction, leading to excellent yields and high purity on a larger scale. acs.orgnih.govacs.org

The choice of solvent, base, and temperature are critical parameters that need to be carefully optimized. thieme-connect.com For instance, in a reported synthesis of a fluorinated indazole, extensive screening of the copper-catalyzed Ullmann reaction was necessary to determine the optimal conditions, with the final product being purified via steam distillation. thieme-connect.com

High-Throughput Screening and Statistical Modeling in Process Development

High-throughput screening (HTS) and statistical modeling, such as Design of Experiments (DoE), are invaluable tools in modern process development. acs.orgnih.govacs.orgresearchgate.net These techniques allow for the rapid evaluation of a wide range of reaction parameters to identify optimal conditions.

In the context of synthesizing a fluorinated indazole, HTS was instrumental in overcoming challenges related to a problematic Ullmann reaction. acs.orgnih.govacs.orgresearchgate.net By systematically screening various ligands, bases, and solvents, researchers were able to find conditions that provided high yields and purity. acs.orgnih.govacs.orgresearchgate.net Statistical modeling further aided in understanding the interplay between different variables and in defining a robust operating space for the reaction. acs.orgnih.govacs.orgresearchgate.net The use of HTE has also been shown to accelerate the development of selective N1-indazole alkylation by allowing for a confident pivot from optimization of an existing reaction to the development of a new one based on negative data. rsc.org

Chemical Transformations and Derivatization of this compound

The this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives.

Modifications at the Indazole Nitrogen Atoms (N1)

The nitrogen atoms of the indazole ring are common sites for derivatization, particularly through alkylation. The regioselectivity of N-alkylation (N1 vs. N2) is a significant challenge in indazole chemistry and is influenced by steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions. nih.govbeilstein-journals.orgthieme-connect.de

For unsubstituted indazole, the ratio of N1 to N2 alkylation is often close to 1:1. thieme-connect.de However, the presence of substituents can significantly influence this ratio. For instance, a nitro group at the 7-position has been shown to favor N2 alkylation. thieme-connect.de The electronic and steric effects of the fluorine at C4 and the nitro group at C5 in this compound would therefore play a crucial role in determining the outcome of N-alkylation reactions.

Various conditions have been explored to achieve regioselective N-alkylation. The use of sodium hydride in tetrahydrofuran (B95107) has been identified as a promising system for achieving high N1 selectivity for a range of substituted indazoles. nih.govbeilstein-journals.org Conversely, different bases and solvents can lead to varying N1/N2 ratios. beilstein-journals.orgresearchgate.net For example, N-alkylation of some indazoles under basic conditions (K2CO3 in DMF) resulted in an almost equal mixture of N1 and N2 isomers. researchgate.netresearchgate.net The development of a thermodynamically driven N1-selective indazole alkylation has been reported, which is highly selective and practical for large-scale synthesis. rsc.org This methodology could be applicable to the N1-alkylation of this compound.

Below is a table summarizing various N-alkylation conditions and their regioselective outcomes for different indazole substrates.

Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazoleAlkyl bromideNaH / THF>99% N1 nih.gov
3-tert-Butyl-1H-indazoleAlkyl bromideNaH / THF>99% N1 nih.gov
7-Nitro-1H-indazoleNot specifiedNot specified29:70 thieme-connect.de
Unsubstituted IndazoleNot specifiedNot specified1:1 thieme-connect.de
Various IndazolesBenzyl (B1604629)/alkyl bromidesK2CO3 / DMF~1:1 researchgate.netresearchgate.net
Alkylation Reactions

Alkylation of the indazole ring, particularly at the nitrogen atoms, is a fundamental transformation for creating diverse derivatives. The indazole nucleus has two nitrogen atoms, and alkylation can occur at either the N1 or N2 position, leading to the formation of regioisomers. The ratio of these isomers is sensitive to steric effects from substituents on the ring, especially at positions 3 and 7. For instance, in 7-nitro-1H-indazole, the ratio of 1- to 2-alkylation is 29:70. thieme-connect.de

Research has shown that N-alkylation of the indazole scaffold can be achieved under basic conditions, for example, using potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net The specific alkylating agent used also plays a crucial role in the reaction's outcome. Studies on various substituted indazoles have demonstrated that the distribution of N1 and N2 alkylated products can be nearly equal in some cases. researchgate.net

Formation of N-Substituted Indazole Derivatives

The formation of N-substituted indazole derivatives is a key strategy for modifying the properties of the parent compound. A variety of N-aryl and N-heteroaryl indazoles have been synthesized through methods like copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This approach has been successful in producing N-phenyl-1H-indazoles and novel N-thiazolyl-1H-indazoles. beilstein-journals.org

Furthermore, one-pot procedures have been developed for the synthesis of 1-aryl-1H-indazoles, which can be applied to starting materials with various substitution patterns. mdpi.com For example, a domino process involving the reaction of a substituted acetophenone with an arylhydrazine can yield 1-aryl-1H-indazoles in high yields. mdpi.com

Starting Material Reagent Product Yield Reference
2-Fluoro-5-nitroacetophenoneArylhydrazine1-Aryl-5-nitro-1H-indazole45-90% mdpi.com
o-Chlorinated arylhydrazoneCuI, KOH, 1,10-phenanthrolineN-Phenyl-1H-indazole10-70% beilstein-journals.org

Reactions Involving the Nitro Group

The nitro group at the 5-position of the indazole ring is readily reduced to an amino group, a crucial transformation for introducing further diversity. This reduction is a common step in the synthesis of various functionalized indazoles. smolecule.com Standard reducing agents such as hydrogen gas with a palladium catalyst, or tin(II) chloride, are effective for this purpose. researchgate.netsmolecule.com The resulting amino group can then be used as a handle for a wide range of subsequent reactions, including the formation of amides and sulfonamides. For example, the reduction of 1-(2-halopyrimidin-4-yl)-5-nitro-1H-indazole with SnCl2, followed by reaction with various aryl sulfonyl chlorides, yields a series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide derivatives. researchgate.net

Reactions Involving the Fluorine Atom

The fluorine atom at the 4-position of the indazole ring is susceptible to nucleophilic substitution, although this can be challenging due to the electron-rich nature of the aromatic system. However, the presence of the electron-withdrawing nitro group at the 5-position facilitates this reaction by activating the ring towards nucleophilic attack. smolecule.com Various nucleophiles, such as hydroxides, alkoxides, and amines, can displace the fluorine atom under appropriate conditions. ambeed.com This reaction provides a direct route to introduce a range of functional groups at the 4-position, significantly expanding the chemical space accessible from this compound.

Functionalization of the Indazole Ring System at Other Positions

Beyond the nitrogen, nitro, and fluorine groups, the indazole ring itself can be functionalized at other positions. For instance, halogenation reactions, such as iodination and bromination, are valuable for introducing a handle for further modifications like metal-catalyzed cross-coupling reactions. chim.it Formylation at the C3 position of 5-nitro-1H-indazole has been achieved with high yield using a Vilsmeier-Haack reaction. chim.it Additionally, nucleophilic substitution of hydrogen has been utilized as a key step in the synthesis of new fluorescent heterocyclic compounds from nitro derivatives of indazole. researchgate.net

Reaction Type Position Reagents Product Type Reference
FormylationC3POCl3/DMF3-Formyl-5-nitro-1H-indazole chim.it
Nucleophilic Substitution of Hydrogen-Arylacetonitriles in basic mediaFluorescent heterocyclic compounds researchgate.net

Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. The electron-withdrawing nature of the nitro group at the C5-position activates the C4 and C6 positions, making them susceptible to nucleophilic attack. This reactivity is a cornerstone for synthesizing polycyclic aromatic compounds, often with significant fluorescence properties. Key strategies involve the nucleophilic substitution of hydrogen, typically at the C6 position, followed by intramolecular cyclization. Alternatively, the nitro group can be chemically reduced to an amino group, which then acts as a nucleophile in cyclocondensation reactions to form fused pyrimidine (B1678525) and other related systems.

A. Synthesis of Pyrazolo[4,3-a]acridines

A prominent method for constructing fused systems is the reaction of 1-alkyl-5-nitro-1H-indazoles with various arylacetonitriles in a basic medium, such as potassium hydroxide (B78521) in methanol. semanticscholar.orgsid.ir This one-pot reaction proceeds through a nucleophilic substitution of the hydrogen atom at the C6 position of the indazole ring by the carbanion of the arylacetonitrile. semanticscholar.org This is followed by an intramolecular electrophilic aromatic substitution, where the newly introduced aromatic ring attacks the C7 position, leading to the formation of the tetracyclic 3-alkyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile system. semanticscholar.orgsid.ir This reaction is generally carried out at room temperature over 24 hours and produces the fluorescent heterocyclic products in moderate to good yields. semanticscholar.orgsid.ir

Table 1: Synthesis of 3-Alkyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile Derivatives

Entry1-Alkyl-5-nitro-1H-indazole (R)Arylacetonitrile (Ar)ProductYield (%)
1Methyl4-Methoxyphenyl8-Methoxy-3-methyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile72
2Ethyl4-Methoxyphenyl3-Ethyl-8-methoxy-3H-pyrazolo[4,3-a]acridin-11-carbonitrile68
3Methyl4-Methylphenyl3,8-Dimethyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile71
4Ethyl4-Methylphenyl3-Ethyl-8-methyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile67

Data sourced from multiple studies detailing the synthesis of these compounds. semanticscholar.org

B. Synthesis of Isoxazolo[4,3-e]indazoles

A similar strategy is employed to synthesize the isoxazolo[4,3-e]indazole heterocyclic system. This reaction also leverages the nucleophilic substitution of a hydrogen atom in a 1-alkyl-5-nitro-1H-indazole. researchgate.net By reacting 1-methyl-5-nitro-1H-indazole with different aryl acetonitriles in a basic medium, a new fused ring is formed, yielding isoxazolo[4,3-e]indazole derivatives. researchgate.net This method highlights the versatility of the nitro-indazole core in generating diverse heterocyclic structures. researchgate.net

Table 2: Synthesis of Isoxazolo[4,3-e]indazole Derivatives

EntryStarting IndazoleArylacetonitrileResulting Fused Heterocycle
11-Methyl-5-nitro-1H-indazolePhenylacetonitrile3-Phenyl-1-methyl-1H-isoxazolo[4,3-e]indazole
21-Methyl-5-nitro-1H-indazole4-Chlorophenylacetonitrile3-(4-Chlorophenyl)-1-methyl-1H-isoxazolo[4,3-e]indazole
31-Methyl-5-nitro-1H-indazole4-Methylphenylacetonitrile1-Methyl-3-(p-tolyl)-1H-isoxazolo[4,3-e]indazole

Data adapted from research on the synthesis of new heterocyclic systems. researchgate.net

C. Synthesis of Fused Pyrimidine Systems via 5-Amino-4-fluoro-1H-indazole

An alternative pathway to fused heterocycles involves the chemical modification of the nitro group. The reduction of the 5-nitro group on the indazole ring yields 5-amino-1H-indazole, a versatile intermediate for further cyclization reactions. This amino group can act as a nucleophile to attack electrophilic centers.

A key application of this intermediate is the synthesis of indazole-fused pyrimidines. The reaction of 5-aminoindazole (B92378) with 5-substituted-2,4-dichloropyrimidines provides a direct route to these fused systems. nih.gov The reaction proceeds via a nucleophilic substitution, where the amino group of the indazole displaces the chlorine atom at the C4 position of the pyrimidine ring. nih.gov This is followed by a second nucleophilic substitution at the C2 position with various anilines to yield the final N⁴-(1H-indazol-5-yl)-N²-phenylpyrimidine-2,4-diamine derivatives. nih.gov The presence of a fluorine atom on the dichloropyrimidine starting material was noted to decrease the reaction time for the initial substitution. nih.gov

Table 3: Synthesis of Fused Pyrimidine Derivatives from 5-Aminoindazole

EntryPyrimidine ReagentAniline DerivativeProductYield (%)
15-Fluoro-2,4-dichloropyrimidineSulfadiazine4-((4-((1H-Indazol-5-yl)amino)-5-fluoropyrimidin-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide68
22,4-Dichloropyrimidine4-FluoroanilineN⁴-(1H-Indazol-5-yl)-N²-(4-fluorophenyl)pyrimidine-2,4-diamine72
32,4-Dichloropyrimidine4-ChloroanilineN²-(4-Chlorophenyl)-N⁴-(1H-indazol-5-yl)pyrimidine-2,4-diamine65

Data sourced from studies on novel indazol-pyrimidine-based derivatives. nih.gov

Biological Activity and Pharmacological Potential of 4 Fluoro 5 Nitro 1h Indazole and Its Derivatives

Anticancer Activities

Indazole-based compounds have emerged as a promising class of anticancer agents, with several derivatives already in clinical use, such as axitinib, lonidamine, and pazopanib. researchgate.netnih.gov The anticancer effects of these compounds are often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation and survival. nih.gov

Inhibition of Kinases

Derivatives of the indazole nucleus have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. nih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. nih.govresearchgate.net Indazole derivatives have been developed as potent and selective inhibitors of PLK4. nih.govresearchgate.netnih.gov For instance, CFI-400945, an indazole-based compound, is a selective inhibitor of PLK4 with a reported IC50 of 2.8 nM. researchgate.net Another related compound, CFI-400437, also shows high potency against PLK4. researchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. nih.gov The indazole scaffold has been utilized to develop inhibitors of FGFRs. nih.govnih.govnih.gov For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as FGFR inhibitors. nih.gov Another study identified an indazole derivative, compound 9u, as a potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov

Rho Kinase (ROCK1): While specific data on 4-fluoro-5-nitro-1H-indazole is limited, the broader class of indazole derivatives has been investigated for ROCK1 inhibition. The general structure of indazole-based compounds allows for interactions within the ATP-binding pocket of kinases like ROCK1.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy. nih.gov Indazole-containing compounds have been designed as EGFR inhibitors. nih.gov A series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines, which can be considered related structures, have shown potent EGFR inhibitory activity, with the most promising compound exhibiting an IC50 of 0.12 μM. nih.gov

ERK1/2: The Ras-Raf-MEK-ERK signaling pathway is a central regulator of cell proliferation, and its dysregulation is common in cancer. nih.gov SCH772984, a pyridine-indazole containing compound, is a potent and selective inhibitor of ERK1/2. nih.gov Another ERK1/2 inhibitor, compound 13, which has an indazole-like core, inhibits ERK1 and ERK2 with IC50 values of 91.71 nM and 97.87 nM, respectively. medchemexpress.com

Table 1: Inhibition of Various Kinases by Indazole Derivatives

Kinase Target Derivative Example IC50 Value
PLK4 CFI-400945 2.8 nM researchgate.net
FGFR1 Compound 9u 3.3 nM nih.gov
EGFR Compound 16i 0.12 µM nih.gov
ERK1 ERK1/2 inhibitor 13 91.71 nM medchemexpress.com

Mechanisms of Action in Cancer Cell Lines

The anticancer activity of indazole derivatives is exerted through various mechanisms, primarily linked to the inhibition of key signaling pathways. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their anti-proliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One of the compounds, 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed selectivity for cancer cells over normal cells. nih.gov This compound was found to induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov

Structure-Activity Relationships (SAR) for Anticancer Efficacy

The substitution pattern on the indazole ring plays a crucial role in determining the anticancer potency of its derivatives. nih.gov For example, in a study of 1H-indazole-3-amine derivatives, the nature of the substituent on the benzene (B151609) ring at the C-5 position of the indazole had a significant impact on the anti-proliferative activity against Hep-G2 cells. nih.gov The activity trend was observed to be in the order of 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy substitution, highlighting the importance of the fluorine substituent's position for antitumor activity. nih.gov Furthermore, the presence of a nitro group can significantly boost anticancer activity by mechanisms such as reducing the melting temperature of DNA in cancer cells. mdpi.com

Preclinical Studies in Oncological Models

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. acgpubs.org

Antibacterial Spectrum and Efficacy

A study on new sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole revealed their potential as antimicrobial agents. acgpubs.org These compounds were screened against Gram-positive bacteria (Staphylococcus aureus and L. bacillus) and Gram-negative bacteria (E. coli and P. florescensa). acgpubs.org Notably, the compound 1-(4-Fluorophenyl sulfonyl)-5-nitro-1H-indazole, which is structurally related to this compound, was synthesized and characterized, though its specific antimicrobial data was not detailed in the abstract. acgpubs.org However, other compounds in the same series showed significant activity. For instance, compounds 9a and 9f exhibited high antibacterial activity against L. bacillus and S. aureus, while compounds 9f and 9j were effective against E. coli and P. florescensa. acgpubs.org Another study on 4-bromo-1H-indazole derivatives also reported antibacterial activity against various strains, including resistant bacteria. nih.gov

The antifungal potential of 5-nitro-1H-indazole derivatives has also been investigated. acgpubs.org In the same study, compounds 9a, 9d, 9f, and 9j showed good antifungal activity against tested fungal strains, with compounds 9e and 9h exhibiting significant activity against Aspergillus niger and Penicillium chrysogenum, respectively. acgpubs.org

Table 2: Antibacterial Activity of 5-Nitro-1H-indazole Derivatives

Compound Bacterial Strain Activity
9a L. bacillus, S. aureus High
9f L. bacillus, S. aureus, E. coli, P. florescensa High/Good

Table 3: Antifungal Activity of 5-Nitro-1H-indazole Derivatives

Compound Fungal Strain Activity
9a, 9d, 9f, 9j Tested fungal strains Good
9e Aspergillus niger Significant

Antifungal Spectrum and Efficacy

Research into the antifungal properties of indazole derivatives has identified promising activity in certain structural classes. A study on novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles revealed that compounds featuring electron-withdrawing functional groups, such as chloro (-Cl), nitro (-NO₂), and bromo (-Br), were more potent against the tested fungal strains than the standard drug fluconazole (B54011). nih.gov Specifically, four compounds within this series demonstrated significant in vitro antifungal activity. nih.gov While data specifically on this compound is limited, the efficacy of related nitro-containing indazoles suggests a potential antifungal profile. For instance, some 2-(2-pyrazolin-1-yl)-thiazole derivatives showed activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL, although this was inferior to fluconazole (MIC = 16 µg/mL). mdpi.com Another study found a thiazole (B1198619) derivative to be active against C. albicans at an MIC of 200 µg/mL, which was also less potent than the reference drug clotrimazole (B1669251) (MIC = 25 µg/mL). mdpi.com

Structure-Activity Relationships (SAR) for Antimicrobial Properties

The antimicrobial activity of nitro-containing heterocyclic compounds is significantly influenced by their chemical structure. brieflands.com For 5-nitroheterocycles, the antimicrobial mechanism is believed to involve the reduction of the 5-nitro group, which leads to the formation of reactive intermediates capable of damaging various cellular macromolecules. brieflands.com This suggests that the nitro group is essential for the activity of these derivatives. brieflands.com

Studies on various indazole and related heterocyclic scaffolds have provided insights into their structure-activity relationships (SAR):

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the indazole ring, such as nitro (-NO₂) and halogen (-Cl, -Br) moieties, has been shown to enhance antimicrobial potency. nih.gov This is observed in 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, where such substitutions led to greater activity than the standard drugs ciprofloxacin (B1669076) and fluconazole. nih.gov

The Nitro Group Position: The position of the nitro group is critical. In antitubercular nitroimidazoles, an oxygen atom at the 2-position of the imidazole (B134444) ring is required for aerobic activity, though substitution with nitrogen or sulfur can yield equipotent analogs. nih.gov For 5-nitroindazole (B105863) derivatives active against parasites, the nitro group at the 5-position is key to their mechanism of action. nih.govnih.gov

Substitutions at Other Positions: In the context of antiparasitic activity, substitutions at other positions on the indazole ring system significantly modulate efficacy. For 2-benzyl-5-nitroindazolin-3-one derivatives, hydrophilic fragments substituted at position 1 were found to improve the selectivity profile against Leishmania. nih.govnih.govresearchgate.net Furthermore, introducing electron-withdrawing substituents, particularly fluorine, on the N-2 benzyl (B1604629) moiety has a positive impact on trypanocidal activity. nih.gov

Antiparasitic Activities

Derivatives of 5-nitroindazole have demonstrated significant in vitro activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.govnih.gov Studies have evaluated these compounds against both the extracellular promastigote and intracellular amastigote forms of the parasite. nih.govnih.gov

In one study, twenty 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis. nih.govnih.gov Eight of these compounds showed a selectivity index greater than 10 and a 50% inhibitory concentration (IC₅₀) below 1 µM against the promastigote stage. nih.govnih.gov Against the clinically relevant intracellular amastigotes, four of the derivatives were as active as the reference drug Amphotericin B. nih.govnih.gov The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited an IC₅₀ of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875. nih.govnih.govresearchgate.net

Similarly, 3-chloro-6-nitro-1H-indazole derivatives have shown inhibitory activity that varies depending on the Leishmania species. semanticscholar.org These compounds were particularly effective against L. infantum, while some also showed efficacy against L. tropica and L. major. semanticscholar.org The most effective compound against L. major had an IC₅₀ value of 38 μM. semanticscholar.org

Antileishmanial Activity of Selected Nitroindazole Derivatives
CompoundLeishmania SpeciesParasite StageIC₅₀ (µM)Selectivity Index (SI)Reference
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateL. amazonensisAmastigote0.46 ± 0.01875 nih.govnih.govresearchgate.net
Derivative 11 (triazole derivative)L. tropica-76- semanticscholar.org
Derivative 13 (triazole derivative)L. tropica-186- semanticscholar.org
Derivative 13 (triazole derivative)L. major-38- semanticscholar.org

Nitroindazole derivatives have also emerged as potent agents against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov A series of 1,2-disubstituted 5-nitroindazolin-3-ones demonstrated notable trypanocidal properties. nih.gov In one study, several 5-nitroindazole derivatives displayed significantly better activity against T. cruzi epimastigotes (IC₅₀ = 1.00–8.75 µM) than the reference drug benznidazole (B1666585) (IC₅₀ = 25.22 µM). nih.gov These compounds also showed a lack of cytotoxicity against L929 fibroblast cells, leading to high selectivity. nih.gov

While these derivatives were not as potent as benznidazole against the intracellular amastigote form, they still showed remarkable IC₅₀ values below 7 µM. nih.gov Notably, derivatives with electron-withdrawing substituents, such as fluorine, on the N-2 benzyl group exhibited enhanced trypanocidal activity. nih.gov For example, compounds 12 and 17 in the study had high selectivity indices for amastigotes (>246.15 and >188.23, respectively). nih.gov Another compound, 5-nitro-2-picolyl-indazolin-3-one, showed strong activity against both epimastigotes (IC₅₀ = 1.1 ± 0.3 µM) and trypomastigotes (IC₅₀ = 5.4 ± 1.0 µM), with a selectivity index superior to nifurtimox. nih.gov

Anti-Trypanosoma cruzi Activity of Selected 5-Nitroindazole Derivatives
CompoundParasite StageIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Reference
Derivatives 11-14, 17Epimastigote1.00 - 8.75Benznidazole25.22 nih.gov
Derivatives 11, 12, 14, 17, 18Amastigote< 7Benznidazole0.57 nih.gov
5-nitro-2-picolyl-indazolin-3-oneEpimastigote1.1 ± 0.3Nifurtimox- nih.gov
5-nitro-2-picolyl-indazolin-3-oneTrypomastigote5.4 ± 1.0Nifurtimox- nih.gov

The antiparasitic action of 5-nitroindazole derivatives is strongly linked to the presence of the 5-nitro group. nih.govnih.gov The proposed mechanism involves the intracellular reduction of this nitro group by parasitic nitroreductase enzymes. nih.gov This reduction generates nitro-anion radicals, which then participate in a redox cycle with oxygen to produce reactive oxygen species (ROS). nih.govnih.gov The resulting surge in ROS induces significant oxidative stress within the parasite, leading to damage of essential macromolecules and ultimately causing apoptosis-like cell death. nih.gov This mechanism of action, leveraging the parasite's own enzymatic activity to generate cytotoxic agents, is a key feature of the trypanocidal activity of these compounds. nih.gov

Anti-inflammatory Activities

The indazole scaffold is a known pharmacophore for anti-inflammatory activity. nih.gov Studies on indazole and its derivatives, including 6-nitroindazole, have demonstrated marked anti-inflammatory effects in experimental animal models. nih.gov In a carrageenan-induced rat paw edema model, indazole treatment significantly reduced inflammation in a dose-dependent manner. nih.gov A maximum inhibition of 61.03% was observed at a dose of 100 mg/kg for indazole, while 5-aminoindazole (B92378) produced a maximum inhibition of 83.09% at the same dose. nih.gov

The mechanism underlying the anti-inflammatory activity of indazoles is thought to involve interactions with key mediators of the inflammatory cascade. nih.gov Research suggests that these compounds may inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins (B1171923). nih.govnih.gov Additionally, their activity may be linked to the modulation of cytokines and a reduction in reactive oxygen species, which also play significant roles in inflammation. nih.gov Docking studies have identified certain 2,3-disubstituted tetrahydro-2H-indazoles as potential COX-2 inhibitors, supporting this proposed mechanism. nih.gov

Inhibition of Inflammatory Pathways

While specific studies on the direct effects of this compound on inflammatory pathways are not extensively available in current literature, the broader class of indazole derivatives has demonstrated significant anti-inflammatory properties. The inflammatory response is a complex biological process involving the activation of various cellular and molecular cascades. Key players in this process are pro-inflammatory cytokines, which are signaling molecules that mediate and regulate inflammation.

In the context of chronic allergic asthma, for instance, the stimulation of TH2 lymphocytes by antigen-presenting cells leads to the secretion of cytokines such as interleukin-5 (IL-5) and interleukin-13 (IL-13). nih.gov IL-5 is a known activator of eosinophils, which are leukocytes that contribute to persistent inflammation. nih.gov Additionally, dendritic cells are associated with the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), both of which are potent pro-inflammatory cytokines. nih.gov The ability of a compound to inhibit the production of these TH2 and dendritic cell-associated cytokines is a strong indicator of its potential anti-inflammatory and immunosuppressive effects. nih.gov

Further research is required to specifically elucidate the role of this compound in modulating these and other inflammatory pathways.

Role as Selective Antagonists (e.g., TRPA1 cation channel)

Derivatives of indazole have emerged as a significant class of compounds that act as antagonists for the Transient Receptor Potential Ankylin 1 (TRPA1) cation channel. TRPA1 is a crucial cellular sensor, highly expressed in sensory neurons, that is activated by a variety of noxious stimuli, including chemical irritants and cold temperatures, leading to pain and neurogenic inflammation. nih.gov

Research into the mechanism of action of indazole-based TRPA1 antagonists suggests that they may bind reversibly within the pore region of the human TRPA1 channel. nih.gov This interaction blocks the channel's activation, thereby preventing the influx of cations and the subsequent initiation of a pain signal. The development of selective TRPA1 antagonists is a key area of interest for the discovery of novel analgesic and anti-inflammatory drugs.

While the indazole scaffold is a recognized pharmacophore for TRPA1 antagonism, specific studies detailing the binding affinity and antagonist activity of this compound at the TRPA1 channel are not yet available in the public domain.

In Vivo Anti-inflammatory Effects

The in vivo anti-inflammatory activity of chemical compounds is often evaluated using animal models, with the carrageenan-induced paw edema model being a widely accepted standard for acute inflammation. researchgate.netmdpi.com The subcutaneous injection of carrageenan, a polysaccharide, into the paw of a rodent elicits a reproducible inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness). researchgate.net

The inflammatory process in this model is biphasic. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins and the infiltration of neutrophils. researchgate.netmdpi.com The reduction in paw edema volume is a key parameter used to quantify the anti-inflammatory efficacy of a test compound. nih.gov

Although this model is extensively used to screen for anti-inflammatory drugs, specific data on the in vivo anti-inflammatory effects of this compound in the carrageenan-induced paw edema model or other relevant in vivo models are not currently available in the scientific literature.

Other Pharmacological Activities

Antioxidant Activity

At present, there are no specific studies that have evaluated the antioxidant activity of this compound.

Modulation of Enzyme and Receptor Activity (e.g., neuronal nitric oxide synthase (nNOS), muscarinic receptors, estrogen receptors, peripheral benzodiazepine (B76468) receptor (PBR))

Neuronal Nitric Oxide Synthase (nNOS)

Nitroindazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms. Specifically, 7-nitroindazole (B13768) has been shown to be a notable inhibitor of the neuronal NOS (nNOS) isoform. nih.govnih.gov The inhibition of nNOS by 7-nitroindazole is competitive with respect to both the arginine substrate and the (6R)-5,6,7,8-tetrahydrobiopterin cofactor. nih.gov The time course of the antinociceptive (pain-reducing) effects of 7-nitroindazole has been correlated with the inhibition of brain NOS activity. nih.gov

The inhibitory concentrations (IC50) of various nitroindazole compounds against constitutive and inducible NOS isoforms have been determined, as detailed in the table below.

CompoundConstitutive NOS (Bovine Brain) IC50Inducible NOS (Murine Macrophage) IC50
Indazole2.3 mM470 µM
5-Nitroindazole1.15 mM240 µM
6-Nitroindazole40 µM56 µM
7-Nitroindazole2.5 µM20 µM

Data sourced from PubMed. nih.gov

Muscarinic Receptors

Muscarinic acetylcholine (B1216132) receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), and their antagonists are used in the treatment of various conditions. nih.gov While there is extensive research on muscarinic receptor antagonists, there is no specific information available that links this compound to activity at these receptors.

Estrogen Receptors

Estrogen receptors (ERα and ERβ) are nuclear receptors that play a critical role in a multitude of physiological processes. The development of ligands with selectivity for ERβ is an area of active research. researchgate.net Fluoroalkylated indazole estrogens have been synthesized and evaluated for their binding affinities to ER subtypes. researchgate.net However, there is no current data to suggest that this compound modulates estrogen receptor activity.

Peripheral Benzodiazepine Receptor (PBR)

The peripheral benzodiazepine receptor (PBR), now also known as the translocator protein (TSPO), is expressed in various tissues and is implicated in processes such as steroidogenesis and immune modulation. researchgate.net While various classes of ligands for PBR have been developed, there is no available research to indicate that this compound interacts with this receptor.

Potential in Neurodegenerative Diseases

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss and dysfunction. Neuroinflammation is a key pathological feature in Parkinson's disease, involving the expression of pro-inflammatory mediators like TNF-α and IL-1β. nih.gov In Alzheimer's disease, compounds that are active at muscarinic acetylcholine receptors have shown therapeutic promise. mdpi.com

Given that indazole derivatives have been shown to possess anti-inflammatory and enzyme-inhibiting properties, it is plausible that they could have therapeutic potential in neurodegenerative diseases. However, there are currently no specific studies investigating the effects of this compound in the context of neurodegenerative disorders.

Antivirals (e.g., Anti-HIV-1)

The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continued exploration of novel chemical scaffolds for the development of new antiretroviral agents. Within this context, derivatives of this compound represent a class of compounds with theoretical potential for antiviral activity, drawing from the known pharmacological effects of related fluorinated and nitro-containing heterocyclic systems. While direct studies on the anti-HIV-1 activity of this compound are not extensively documented in publicly available research, the examination of its derivatives and structurally similar compounds provides valuable insights into their potential as antiviral agents, particularly against HIV-1.

Research into fluorinated indazole derivatives has identified compounds with notable anti-HIV activity. For instance, two 5-fluoroindazole derivatives have been synthesized and evaluated for their potential to inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov These compounds were investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and demonstrated promising metabolic stability and resilience against mutations in the RT enzyme when compared to established inhibitors like efavirenz (B1671121) and capravirine. nih.gov

Furthermore, the broader class of nitroimidazole derivatives, which share structural motifs with this compound, has been a subject of anti-HIV research. A study focused on the synthesis and anti-HIV evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives identified compounds with inhibitory effects against both HIV-1 and HIV-2 in MT-4 cells. srce.hrnih.gov Specifically, one compound in this series demonstrated an EC50 (half-maximal effective concentration) of 0.45 µg/mL against HIV-1. nih.gov Another compound from a related series of alkyl-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl)ketones showed an EC50 of 2.48 µg/mL against HIV-1. nih.gov

While these findings pertain to derivatives and related heterocyclic systems rather than this compound itself, they underscore the potential of this chemical scaffold in the design of novel anti-HIV-1 agents. The incorporation of fluorine can enhance the pharmacological properties of molecules, and the nitro group is a common feature in various biologically active compounds. nih.gov However, it is also important to note that not all derivatives within these classes exhibit the desired activity. For example, a series of novel 4-nitroimidazole (B12731) derivatives combined with a 5-hydroxy-4-pyridinone moiety did not show specific anti-HIV-1 activity in MT-4 cells, with many compounds exhibiting cytotoxicity. kuleuven.be

The data from related compounds suggest that modifications to the core indazole structure are crucial for anti-HIV-1 activity. Structure-activity relationship (SAR) studies on indole-based compounds targeting the HIV-1 gp41 fusion protein have highlighted the importance of molecular shape and substituent positioning for potent inhibition. nih.gov

Interactive Data Table of Anti-HIV-1 Activity for Related Compounds

Compound ClassSpecific Derivative ExampleTargetCell LineEC50Reference
5-Substituted Piperazinyl-4-Nitroimidazole2-Alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanone derivativeHIV-1MT-40.45 µg/mL nih.gov
5-Substituted Piperazinyl-4-NitroimidazoleAlkyl-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl)ketone derivativeHIV-1MT-42.48 µg/mL nih.gov

Mechanism of Action and Molecular Interactions

Molecular Targets and Binding Interactions

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. The addition of fluoro and nitro groups can significantly modulate this binding affinity and specificity.

Indazole derivatives have been widely investigated as inhibitors of various enzymes, particularly kinases and nitric oxide synthases. While direct evidence for 4-fluoro-5-nitro-1H-indazole is pending, a patent for EP300/CREBBP histone acetyltransferase inhibitors lists this compound as a reagent in their synthesis. This suggests that derivatives of this compound may play a role in inhibiting these crucial epigenetic regulators. The mechanism of such inhibition often involves the compound occupying the active site of the enzyme, preventing the binding of the natural substrate.

The structural features of this compound are conducive to forming specific non-covalent interactions with biological macromolecules. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The aromatic ring system allows for pi-pi stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the binding pockets of proteins. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions, further anchoring the molecule to its target.

The presence of a nitroaromatic group introduces the potential for redox-based mechanisms of action. Under certain physiological conditions, the nitro group can be enzymatically reduced to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can covalently modify and inactivate key cellular proteins and enzymes, or generate reactive oxygen species (ROS), leading to oxidative stress. This mechanism is a known pathway for the biological activity of many nitroaromatic compounds.

Cellular Pathways Modulation

By interacting with specific molecular targets, this compound has the potential to modulate various cellular signaling and biochemical pathways.

Given that many indazole derivatives are kinase inhibitors, it is plausible that this compound could interfere with cell signaling cascades that are dependent on kinase activity. These pathways regulate a multitude of cellular processes, including proliferation, differentiation, and survival. By blocking the action of a key kinase, the compound could effectively halt a signaling pathway, leading to a specific cellular response.

The potential inhibition of enzymes like histone acetyltransferases suggests that this compound derivatives could impact biochemical pathways related to gene expression and chromatin regulation. Furthermore, if the compound undergoes redox cycling, it could affect pathways sensitive to the cellular redox state, such as those involved in energy metabolism and antioxidant defense.

Computational Studies and Molecular Modeling

Computational methods are essential for predicting and understanding the molecular behavior of this compound, offering insights into its potential as a biologically active agent. These studies model how the compound interacts with biological targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For indazole derivatives, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes.

In studies of structurally related nitro-indazole compounds, molecular docking has been successfully used to predict interactions with enzyme active sites. For instance, derivatives of 3-chloro-6-nitro-1H-indazole were docked into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. Similarly, 5-nitroindazole-based compounds have been computationally docked with nitroreductase (NTR), revealing interactions with critical residues and the flavin mononucleotide (FMNH2) cofactor. For analogs containing both fluoro and nitro substituents, docking studies have identified key interactions with amino acids such as Tyr248, Lys273, Val268, and Arg171, yielding high binding energy scores.

These studies suggest that this compound likely forms stable complexes with its biological targets through a network of hydrophobic and hydrophilic interactions. The nitro group often acts as a key hydrogen bond acceptor, while the fluoro group can modulate binding affinity and specificity.

Table 1: Representative Docking Study Data for Related Indazole Analogs This table is illustrative, based on findings for structurally similar compounds.

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Fluoro- and Nitro-Indazoles Kinase Domain -7.45 Tyr248, Lys273, Val268, Arg171
Chloro-Nitro-Indazoles Trypanothione Reductase (TryR) High ALA159
5-Nitroindazoles Nitroreductase (NTR) Favorable Not specified

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex predicted by docking. For complexes involving nitro-indazole derivatives, MD simulations have been performed to understand their structural stability in a biological environment.

A typical MD simulation for a complex between a nitro-indazole and its target enzyme, such as TryR, might be run for 100 nanoseconds. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value, often fluctuating between 1–3 Å for the protein, indicates that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of individual amino acid residues. Higher RMSF values in regions of the protein that are not part of the active site are common, while low fluctuation in the active site suggests stable ligand binding.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule accessible to the solvent, providing information on how the compound's conformation changes upon binding.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation to confirm the stability of key interactions.

MD simulations on related nitro-aromatic compounds have demonstrated the stability of their respective complexes, reinforcing the validity of the docking predictions.

For a more profound analysis of electronic structure and interaction energies, hybrid quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) calculations are utilized. These methods are particularly valuable for understanding molecules with complex electronic features, such as the fluoro and nitro groups on the indazole ring.

QM/MM Studies: This approach treats the ligand (e.g., this compound) and the immediate active site residues with high-accuracy quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. For fluoroaromatic compounds, it is crucial to use a QM method that accurately accounts for dispersive interactions. DFT methods with an empirical dispersive term (DFT-D) have proven to be both accurate and computationally feasible for this purpose.

DFT Calculations: DFT can be used to calculate the geometric and electronic properties of the molecule in detail. Studies on nitro-indazoles have employed DFT calculations at levels such as B3LYP/6-311++G(d,p) to provide a sound theoretical basis for experimental observations, such as reaction mechanisms. These calculations can determine electron density distribution, molecular orbital energies, and the electrostatic potential, which are critical for understanding the molecule's reactivity and interaction patterns.

Computational models help establish a quantitative structure-activity relationship (QSAR), which correlates a molecule's structural features with its biological activity. For this compound, computational SAR analysis focuses on the specific contributions of the substituents at positions 4 and 5.

5-Nitro Group: The nitro group at the 5-position is often a critical determinant of biological activity, particularly in anti-parasitic agents. Computational studies show this group can be activated by nitroreductase enzymes, leading to the generation of reactive oxygen species (ROS) that are toxic to the target organism. Its strong electron-withdrawing nature also significantly influences the electronic properties of the entire indazole scaffold.

4-Fluoro Group: The fluorine atom at position 4 can enhance biological activity through several mechanisms. Its high electronegativity can lead to favorable electrostatic interactions within the binding pocket. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the molecule's metabolic stability and bioavailability.

Table 2: Predicted Contribution of Substituents to Biological Activity from Computational Models

Substituent Position Predicted Contribution to Activity
Fluoro 4 Modulates lipophilicity, blocks metabolic pathways, enhances binding affinity through electrostatic interactions.
Nitro 5 Acts as a bio-reductive group (activated by NTRs), key hydrogen bond acceptor, influences ring electronics.

Tautomerism and Isomerism in Biological Contexts

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This phenomenon, known as annular tautomerism, is critical as different tautomers can exhibit distinct biological properties.

The indazole core exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. Numerous thermodynamic, thermochemical, and photochemical studies have conclusively shown that the 1H-indazole tautomer is energetically more stable than the 2H-form. The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer, making the 1H form the predominant species in most conditions.

This inherent stability has a direct impact on biological activity. Because the 1H-tautomer is the most abundant form, it is generally considered the biologically relevant isomer that interacts with target macromolecules like enzymes and receptors. The specific three-dimensional arrangement of atoms and the location of the N-H hydrogen bond donor in the 1H-form dictate its binding mode and affinity. While the 2H-tautomer is less stable, it can be stabilized in specific microenvironments through strong intra- or intermolecular hydrogen bonds, but the 1H-form is typically the key player in biological contexts. bgu.ac.il Therefore, computational studies and drug design efforts involving this compound rightly focus on the properties and interactions of the more stable 1H-tautomer.

Impact of Substituent Position on Biological Activity

The specific placement of functional groups on the indazole core is a critical determinant of the compound's biological activity. The electron-withdrawing or donating properties, steric bulk, and potential for hydrogen bonding of substituents can significantly alter the molecule's interaction with biological targets. In the case of this compound, both the fluorine atom at the 4-position and the nitro group at the 5-position are crucial for its specific biological effects.

Detailed research into the structure-activity relationships of substituted indazoles has revealed that even minor changes in the position of a substituent can lead to dramatic differences in efficacy and selectivity. For instance, studies on various nitro-substituted heterocyclic compounds have consistently shown that the location of the nitro group is a key factor in their biological mechanism.

A pertinent example can be found in the study of the mutagenic activity of nitro- and methyl-nitro derivatives of indazole in Salmonella typhimurium strains TA98 and TA100. This research provides valuable insights into how the position of the nitro group on the indazole ring influences its biological effects. The study demonstrated that a nitro group at the C5 or C6 position of the indazole ring resulted in measurable mutagenic activity. In contrast, when the nitro group was positioned at C4 or C7, the resulting compounds were only weakly mutagenic or non-mutagenic. nih.gov

This differential activity based on the nitro group's position highlights the sensitivity of biological systems to the electronic and steric environment of the indazole scaffold. The higher mutagenicity of 5-nitro and 6-nitroindazoles suggests that the metabolic activation of the nitro group, a common pathway for the mutagenicity of such compounds, is favored when the substituent is at these positions. Conversely, the reduced or absent mutagenicity of 4-nitro and 7-nitroindazoles indicates that the local chemical environment at these positions may hinder the necessary enzymatic reduction of the nitro group or alter the interaction of the resulting metabolites with DNA.

While this research was conducted on nitroindazole parent compounds without a fluorine substituent, it underscores the principle that the biological activity of substituted indazoles is highly dependent on the precise arrangement of functional groups. The presence of a fluorine atom at the 4-position in this compound would further modify the electronic properties of the benzene (B151609) ring portion of the molecule, influencing the reactivity of the nitro group at the adjacent 5-position and potentially modulating its interaction with biological macromolecules.

The following table summarizes the findings on the mutagenic activity of different positional isomers of nitroindazole, providing a clear illustration of the impact of substituent position.

Table 1: Mutagenic Activity of Nitroindazole Isomers in Salmonella typhimurium

Compound Name Position of Nitro Group Mutagenic Activity
4-nitro-1H-indazole 4 Weakly or non-mutagenic
5-nitro-1H-indazole 5 Measurable mutagenic activity
6-nitro-1H-indazole 6 Measurable mutagenic activity

Future Research Directions and Therapeutic Implications

Development of Novel 4-Fluoro-5-nitro-1H-indazole Analogues

The generation of analogues from a lead compound is a cornerstone of drug discovery, aiming to enhance desired therapeutic properties while minimizing off-target effects. creative-biostructure.com For this compound, this involves systematic chemical modifications guided by established design principles and the exploration of a wide array of chemical substituents.

The indazole nucleus is recognized for its ability to act as a surrogate for the adenine (B156593) of ATP, making it a prime candidate for designing competitive kinase inhibitors. caribjscitech.com The primary design principle for analogues of this compound would likely revolve around structure-based and fragment-based drug design to achieve high potency and selectivity for specific biological targets. nih.govresearchgate.net

A key objective is to enhance selectivity to reduce the potential for adverse side effects, a common issue with early multi-targeted kinase inhibitors. nih.gov By optimizing the interactions of the indazole core and its substituents with the target protein's binding site, researchers can develop analogues with improved efficacy and a better safety profile. Computational methods, such as molecular docking, can be employed to predict binding modes and guide the synthesis of compounds with a higher probability of success. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the biological activity of the indazole scaffold. nih.gov Research on various indazole derivatives has shown that substitutions at multiple positions on the ring system are critical for their inhibitory activities. nih.govnih.gov

For analogues of this compound, key areas of exploration would include:

The Nitro Group Position: The location of the nitro group significantly impacts biological activity. Studies on other nitro-heterocycles have shown that this group is often essential for the desired effect, with its reduction potentially leading to reactive intermediates that interact with cellular macromolecules. nih.govbrieflands.com Specifically for nitroindazoles, 7-nitro derivatives are known as powerful inhibitors of nitric oxide synthase (NOS). hilarispublisher.comnih.gov The 5-nitro substitution, as seen in the subject compound, has been explored for antiprotozoal and other activities. researchgate.net

The Fluoro Substituent: The fluorine atom can modulate the electronic properties of the molecule and often enhances metabolic stability and binding affinity. In some synthetic routes, a fluorine atom serves as a handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of other aryl groups. nih.gov

Substitution at Other Positions: The C3 position of the indazole ring is a common point for modification. Introducing moieties like substituted carbohydrazides or phenyl groups has been shown to be crucial for potent inhibitory activity against targets such as the IDO1 enzyme. nih.gov Similarly, modifications at the N1 position with various alkyl or aryl groups can significantly alter the pharmacological profile.

Functional Group/SubstituentPotential Role in Analogue Design
Nitro Group Can be essential for biological activity through redox cycling; position (e.g., C5, C7) influences target specificity (e.g., antiprotozoal vs. NOS inhibition). brieflands.comnih.govresearchgate.net
Fluoro Group Modulates electronic properties, enhances metabolic stability, and can serve as a synthetic handle for further diversification. nih.gov
Aryl/Heteroaryl Groups Can be introduced at various positions to explore key interactions with hydrophobic pockets in target proteins like kinases. nih.gov
Carboxamides/Ureas Often incorporated to form critical hydrogen bonds within enzyme active sites, enhancing binding affinity. nih.govnih.gov
Piperazine/Piperidine Moieties Frequently added to improve solubility, pharmacokinetic properties, and to access additional binding interactions. nih.govhilarispublisher.com

In-depth Elucidation of Mechanism of Action

While the biological activities of the broader indazole class are well-documented, the specific mechanism of action for this compound remains to be elucidated. Future research must focus on identifying the precise molecular targets and the biological pathways it modulates.

Given the extensive research into indazole-based compounds, several potential molecular targets can be hypothesized for this compound and its future analogues. The indazole scaffold is a well-established "privileged" structure for targeting protein kinases, which play critical roles in cellular signaling pathways related to cell growth, proliferation, and survival. nih.govcaribjscitech.com Furthermore, nitro-containing heterocyclic compounds are known to inhibit specific enzymes, particularly in pathogenic organisms or in pathways related to nitric oxide signaling. drugbank.comnih.gov

Potential targets for investigation include:

Protein Kinases: Many indazole derivatives are potent inhibitors of tyrosine and serine/threonine kinases. Targets could include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptor (EGFR), and Janus kinases (JAKs). nih.govnih.gov Inhibition of these pathways is a validated strategy in cancer therapy.

Nitric Oxide Synthase (NOS): Certain nitroindazoles, particularly 7-nitroindazole (B13768), are known inhibitors of NOS isoforms. nih.govnih.gov This suggests that this compound could potentially modulate nitric oxide signaling, which has implications for inflammation and neurological conditions.

Immune Checkpoints: More recently, small molecules targeting the PD-1/PD-L1 interaction have been explored, and some indazole derivatives have been investigated in this context, suggesting a potential role in immuno-oncology. researchgate.net

Potential Molecular Target ClassSpecific ExamplesAssociated Therapeutic Area
Receptor Tyrosine Kinases FGFR, VEGFR, EGFR, PDGFRβ, c-Kit nih.govnih.govOncology
Non-receptor Tyrosine Kinases Janus Kinases (JAKs) nih.govInflammation, Oncology
Serine/Threonine Kinases Mps1 Kinase hilarispublisher.comOncology
Synthase Enzymes Nitric Oxide Synthase (NOS) drugbank.comnih.govNeurology, Inflammation
Immune Checkpoint Proteins PD-1/PD-L1 researchgate.netImmuno-oncology

Translational Research and Clinical Potential

For any promising compound, the path from discovery to clinical application involves a rigorous process of preclinical development and lead optimization. This phase is critical for identifying a drug candidate with the best possible balance of efficacy, safety, and pharmacokinetic properties. creative-biostructure.com

Should this compound or one of its analogues demonstrate potent and selective activity in initial screens, it would enter the lead optimization phase. creative-biostructure.com This is an iterative process involving medicinal chemists and biologists working to refine the molecule's properties. nih.gov

The key objectives of this stage include:

Improving Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound would be assessed and optimized to ensure it can reach its target in the body and persist for an appropriate duration. altasciences.com

Assessing In Vivo Efficacy: Promising analogues would be advanced into animal models that mimic human diseases to evaluate their therapeutic effectiveness in a living system. altasciences.com

Evaluating Toxicology: Early, non-GLP (Good Laboratory Practice) toxicology studies are conducted to identify potential safety liabilities before committing to more extensive and costly regulatory studies. criver.com

This preclinical development pathway is designed to systematically de-risk the compound, providing a robust data package to support a potential transition into human clinical trials. altasciences.com

Identification of Therapeutic Applications Beyond Current Scope

The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net The introduction of a nitro group, particularly at the 5-position, has been explored for its potential in developing agents against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. researchgate.netnih.gov The nitro group can induce oxidative stress within the parasite, a mechanism that could be harnessed for therapeutic effect. nih.gov

Furthermore, the fluorine atom at the 4-position can enhance the molecule's metabolic stability and binding affinity to target proteins. nih.govossila.com Fluorine substitution is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. nih.gov This suggests that this compound could be a promising starting point for developing novel therapeutic agents.

Future research could explore the potential of this compound and its derivatives in the following areas:

Antiparasitic Agents: Building on research into other 5-nitroindazole (B105863) compounds, this compound could be investigated for its efficacy against a range of parasites, including Trypanosoma and Leishmania species. researchgate.netscience.govresearchgate.net The electron-withdrawing nature of both the fluorine and nitro groups may enhance its antiparasitic activity. researchgate.net

Kinase Inhibitors: Indazole derivatives are well-established as kinase inhibitors for cancer therapy. nih.govrsc.org Drugs like Axitinib and Pazopanib feature the indazole core. pnrjournal.com The specific substitution pattern of this compound could offer novel interactions with the ATP-binding sites of various kinases implicated in cancer, such as VEGFR, EGFR, and FGFR. nih.gov

Neurological Disorders: Some indazole derivatives have shown potential in treating neurodegenerative diseases. The ability of the fluoro-group to potentially enhance blood-brain barrier penetration could make this scaffold interesting for developing treatments for conditions like Alzheimer's or Parkinson's disease.

Antimicrobial Agents: The indazole nucleus has been associated with antibacterial and antifungal activities. nih.govacgpubs.org The combination of the indazole ring with a nitro group, a known pharmacophore in some antimicrobial drugs, warrants investigation into the potential of this compound as a novel antimicrobial agent. researchgate.net

The table below summarizes the biological activities observed in related indazole compounds, suggesting potential avenues for this compound.

Compound ClassBiological ActivityTherapeutic Target/Application
5-Nitroindazole DerivativesAnti-trypanosomalTrypanosoma cruzi (Chagas Disease)
5-Nitroindazole DerivativesAntineoplasticTK-10 and HT-29 cell lines
Indazole-based DerivativesKinase InhibitionCancer (VEGFR, FGFR, EGFR)
Indazole DerivativesAnti-inflammatoryCyclooxygenase (COX) enzymes
Indazole DerivativesAntimicrobialVarious bacterial and fungal strains

Challenges and Opportunities in Indazole-Based Drug Discovery

While the indazole scaffold is promising, its development into clinically successful drugs is not without challenges. Addressing these issues presents significant opportunities for innovation in medicinal chemistry.

Addressing Solubility and Stability Issues

A primary challenge in the development of many heterocyclic compounds, including indazole derivatives, is their poor aqueous solubility. biomedpharmajournal.org Low solubility can lead to poor absorption and limited bioavailability, hindering the therapeutic potential of an otherwise potent compound. biomedpharmajournal.orgpharmablock.com

Salt Formation: Introducing ionizable groups to the molecule allows for the formation of more soluble salts.

Prodrugs: Designing prodrugs with improved solubility that are converted to the active compound in vivo.

Formulation Strategies: Utilizing advanced formulation techniques such as solid dispersions, cyclodextrin (B1172386) complexation, or particle size reduction. biomedpharmajournal.org

Structural Modification: A disclosed series of 1H-indazole derivatives successfully employed physicochemical property analyses to reduce metabolic clearance and maintain acceptable aqueous solubility. nih.gov

Stability: Indazole derivatives can be susceptible to metabolic degradation, particularly through phase I (oxidation) and phase II (glucuronidation) metabolism. pharmablock.com The indazole ring itself can be a site for metabolic attack. However, the indazole scaffold is often used as a bioisostere for phenol (B47542) to improve metabolic stability and reduce vulnerability to phase II metabolism. pharmablock.com The fluorine atom in this compound can block potential sites of metabolism, thereby enhancing the compound's stability and half-life.

The development of this compound as a therapeutic agent will require a concerted effort to optimize its physicochemical properties alongside its biological activity. Overcoming the challenges of solubility and stability will be crucial for unlocking the full therapeutic potential of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-5-nitro-1H-indazole, and how can purity be optimized?

  • Methodology :

  • Nitration and Fluorination : Begin with a substituted indazole precursor (e.g., 5-nitro-1H-indazole) and introduce fluorine via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (EA) for C, H, N content .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Record 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra in deuterated DMSO or CDCl₃. Key shifts:
  • 1H^1H-NMR: Aromatic protons at δ 8.2–8.5 ppm (nitro group deshielding).
  • 19F^{19}F-NMR: Single peak near δ -110 ppm (C-F coupling).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and C-F (1250–1100 cm⁻¹) groups.
  • Mass Spectrometry : Use ESI-MS to observe [M+H]⁺ or [M-H]⁻ ions, comparing experimental vs. theoretical m/z values .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

  • Methodology :

  • Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange) for accurate thermochemical predictions. Basis sets: 6-311+G(d,p) for geometry optimization .
  • Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group may activate the C-4 position for further substitution.
  • Validation : Compare computed vs. experimental IR/NMR data to refine computational models .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL refine problematic data?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Challenges include weak diffraction due to nitro group disorder.
  • Refinement : In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) of the nitro group. Use the TWIN and BASF commands for twinned crystals.
  • Validation : Check R-factor convergence (target < 0.05) and validate geometry with PLATON .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound derivatives?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time, DMSO concentration).
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability sources. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Methodological Guidance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent nitro group degradation.
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.